2-(3-Iodoanilino)pyridine-3-carbonitrile
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Overview
Description
2-(3-Iodoanilino)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H8IN3 It is a derivative of pyridine and aniline, featuring an iodine atom attached to the aniline ring and a nitrile group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodoanilino)pyridine-3-carbonitrile typically involves the reaction of 3-iodoaniline with 3-cyanopyridine. The reaction is carried out under conditions that facilitate the formation of the carbon-nitrogen bond between the aniline and pyridine rings. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodoanilino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of 2-(3-iodoanilino)pyridine-3-amine.
Substitution: Formation of 2-(3-substituted anilino)pyridine-3-carbonitrile derivatives.
Scientific Research Applications
2-(3-Iodoanilino)pyridine-3-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Iodoanilino)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The nitrile group and iodine atom play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromoanilino)pyridine-3-carbonitrile
- 2-(3-Chloroanilino)pyridine-3-carbonitrile
- 2-(3-Fluoroanilino)pyridine-3-carbonitrile
Uniqueness
2-(3-Iodoanilino)pyridine-3-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its bromo, chloro, and fluoro analogs.
Biological Activity
2-(3-Iodoanilino)pyridine-3-carbonitrile is an organic compound with potential biological applications, particularly in medicinal chemistry. Its structure includes a pyridine ring, an aniline moiety with an iodine substituent, and a nitrile group, which together contribute to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₈IN₃
- CAS Number : 1040043-87-5
- Structural Features : The presence of iodine enhances the compound's reactivity and binding affinity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and nitrile group are critical for its binding affinity, allowing it to modulate various biological pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate interaction.
- Receptor Modulation : It can alter receptor activity, influencing signaling pathways associated with various diseases.
Anticancer Potential
Studies have identified pyridine derivatives as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cancer cell proliferation.
Case Studies and Research Findings
- Inhibition Studies :
- Synthesis and Biological Evaluation :
Comparison with Related Compounds
The biological activity of this compound can be compared to other halogenated anilines:
Compound | Halogen | Biological Activity |
---|---|---|
2-(3-Bromoanilino)pyridine-3-carbonitrile | Bromine | Moderate inhibition of cancer cell growth |
2-(3-Chloroanilino)pyridine-3-carbonitrile | Chlorine | Lower antimicrobial activity than iodo derivative |
2-(3-Fluoroanilino)pyridine-3-carbonitrile | Fluorine | Minimal biological activity |
The presence of iodine in this compound enhances its reactivity and potential efficacy compared to its bromo, chloro, and fluoro counterparts.
Properties
IUPAC Name |
2-(3-iodoanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGWKSYCIKJUOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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